molecular formula C8H16ClNO3 B2708261 rac-(3R,4R)-1-oxa-8-azaspiro[4.5]decane-3,4-diol hydrochloride CAS No. 2416219-03-7

rac-(3R,4R)-1-oxa-8-azaspiro[4.5]decane-3,4-diol hydrochloride

Cat. No.: B2708261
CAS No.: 2416219-03-7
M. Wt: 209.67
InChI Key: AWGAQXJLHAPPJB-RNFRBKRXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

rac-(3R,4R)-1-oxa-8-azaspiro[4.5]decane-3,4-diol hydrochloride is a synthetic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The specific configuration of this compound, with its chiral centers at the 3rd and 4th positions, contributes to its distinct chemical and biological properties.

Scientific Research Applications

rac-(3R,4R)-1-oxa-8-azaspiro[4.5]decane-3,4-diol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3R,4R)-1-oxa-8-azaspiro[4.5]decane-3,4-diol hydrochloride typically involves a multi-step process. One common method starts with the preparation of the spirocyclic core through a cyclization reaction. This is followed by the introduction of the hydroxyl groups at the 3rd and 4th positions. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the use of catalysts, to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

rac-(3R,4R)-1-oxa-8-azaspiro[4.5]decane-3,4-diol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered biological activity.

    Substitution: The spirocyclic structure allows for substitution reactions at various positions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used under controlled conditions to achieve specific substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of rac-(3R,4R)-1-oxa-8-azaspiro[4.5]decane-3,4-diol hydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole-containing compounds: These compounds share some structural similarities and are known for their biological activity.

    Spirocyclic compounds: Other spirocyclic compounds with different substituents can have similar chemical properties but distinct biological effects.

Uniqueness

What sets rac-(3R,4R)-1-oxa-8-azaspiro[4.5]decane-3,4-diol hydrochloride apart is its specific configuration and the presence of both hydroxyl and spirocyclic structures. This unique combination contributes to its distinct chemical reactivity and potential biological applications.

Properties

IUPAC Name

(3R,4R)-1-oxa-8-azaspiro[4.5]decane-3,4-diol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3.ClH/c10-6-5-12-8(7(6)11)1-3-9-4-2-8;/h6-7,9-11H,1-5H2;1H/t6-,7-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTUIUPZBGLWDMK-ZJLYAJKPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C(C(CO2)O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNCCC12[C@@H]([C@@H](CO2)O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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